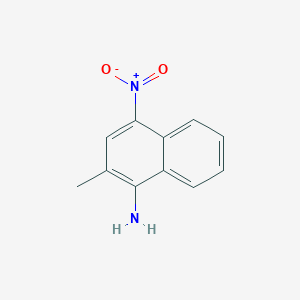

2-Methyl-4-nitronaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQIHVBNPJKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282982 | |

| Record name | 2-methyl-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-56-5 | |

| Record name | 5465-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Methyl 4 Nitronaphthalen 1 Amine

Elucidation of Nitration Reaction Mechanisms on Naphthalene (B1677914) Scaffolds

The synthesis of 2-Methyl-4-nitronaphthalen-1-amine inherently involves the nitration of a naphthalene derivative. Understanding the mechanism of this electrophilic aromatic substitution is crucial for controlling the regioselectivity and yield of the desired product.

Electrophilic Aromatic Substitution Pathways in Naphthalene Systems

The nitration of naphthalene and its derivatives is a classic example of electrophilic aromatic substitution. vedantu.com Naphthalene is more reactive than benzene (B151609) towards electrophiles. vedantu.comdocbrown.info The substitution can occur at two distinct positions: the alpha (1-position) and the beta (2-position). brainly.in

Substitution at the alpha-position is generally favored under kinetic control (lower temperatures) because the carbocation intermediate, known as the Wheland intermediate or sigma complex, is more stable. vedantu.combrainly.in This increased stability arises from the ability to draw more resonance structures that preserve the aromaticity of one of the rings. vedantu.comyoutube.com Specifically, the intermediate for alpha-substitution has seven resonance structures, which better maintain the aromaticity of the second ring compared to the six resonance structures for beta-substitution. vedantu.com

In contrast, the beta-position leads to a thermodynamically more stable product, which is less sterically hindered. brainly.inwordpress.com Therefore, at higher temperatures, the reaction is under thermodynamic control, and the beta-substituted product can become the major product, assuming the reaction is reversible. brainly.inwordpress.com However, nitration is generally considered an irreversible reaction. wordpress.com

The presence of a methyl group, as in 2-methylnaphthalene (B46627), further influences the regioselectivity of nitration. The methyl group is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. docbrown.info

Role of Reaction Intermediates in Nitration Processes (e.g., Nitronium Ion Formation)

The key electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). vedantu.comyoutube.com This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid. youtube.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. masterorganicchemistry.com

The mechanism of nitration is often described as a two-step process. researchgate.netnih.gov The first step involves the formation of a distinct intermediate that precedes the Wheland intermediate. researchgate.netnih.gov This initial intermediate is followed by the attack of the nitronium ion on the electron-rich naphthalene ring, forming the resonance-stabilized sigma complex. masterorganicchemistry.com This step is the rate-determining step of the reaction. masterorganicchemistry.com In the final, rapid step, a proton is abstracted from the carbon atom bearing the nitro group, restoring the aromaticity of the naphthalene ring. masterorganicchemistry.com

Some studies have proposed a one-electron transfer mechanism for the nitration of reactive aromatics like naphthalene, but the evidence for this is considered inconclusive, with the alpha- to beta-nitronaphthalene ratio varying significantly with different nitrating agents. researchgate.netnih.gov

Mechanistic Aspects of Nitro Group Reduction to Amine Functionality

The conversion of the nitro group in this compound to an additional amine functionality is a synthetically important transformation. This reduction can be achieved through various methods, each with its own mechanistic nuances.

Commonly, this reduction is carried out using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Another widely used method is catalytic hydrogenation using catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support. masterorganicchemistry.com

The mechanism of nitro group reduction is complex and is believed to proceed through a series of intermediates. acs.org The proposed pathway involves the initial reduction of the nitroarene to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline (B41778) through the cleavage of the N-O bond. acs.org

In liquid-phase hydrogenation on palladium-containing catalysts, the process is thought to begin with the interaction of molecular hydrogen with the metal centers of the catalyst. orientjchem.org Subsequently, the nitro compound interacts with these metal centers that contain activated hydrogen. orientjchem.org The resulting adduct is then sequentially reduced by hydrogen adsorbed on the catalyst surface, after which the newly formed amine is displaced into the solution by molecular hydrogen. orientjchem.org

Studies on Nucleophilic Aromatic Substitution of Hydrogen (SNH) in Nitroarenes

While electrophilic substitution is common for aromatic rings, nucleophilic aromatic substitution can also occur, particularly in electron-deficient arenes such as nitroarenes. researchgate.net Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a process where a nucleophile replaces a hydrogen atom on the aromatic ring. researchgate.net

The reaction is initiated by the fast and reversible addition of a nucleophile to a position on the nitroarene that is occupied by hydrogen, forming an intermediate known as a σH adduct or Meisenheimer complex. researchgate.netnih.gov This intermediate can then be converted to the substitution product through various pathways, including oxidative nucleophilic substitution of hydrogen (ONSH). researchgate.net The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge in the intermediate σH adduct. libretexts.org

Investigations into Derivatization Reaction Mechanisms (e.g., Schiff Base Formation)

The primary amine group of this compound can readily undergo derivatization reactions, with Schiff base formation being a prominent example. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. wjpsonline.comnih.gov

The mechanism of Schiff base formation is a reversible reaction that typically proceeds via a two-step process: nucleophilic addition followed by dehydration. wjpsonline.comresearchgate.net The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form an unstable carbinolamine intermediate. wjpsonline.comresearchgate.net

This carbinolamine then undergoes dehydration, which is often the rate-determining step and can be catalyzed by either acid or base. wjpsonline.com In an acidic medium, the hydroxyl group of the carbinolamine is protonated, making it a better leaving group (water). Under basic conditions, the dehydration can proceed in a stepwise manner through an anionic intermediate. wjpsonline.com The pH of the reaction is a critical factor; if the acid concentration is too high, the amine becomes protonated and non-nucleophilic, inhibiting the initial addition step. wjpsonline.com Computational studies have also explored the mechanism in the absence of acid catalysts, suggesting pathways that can proceed in nonpolar solvents. peerj.com

Kinetic and Thermodynamic Analyses of Reaction Pathways

The product distribution in many chemical reactions, including the nitration of naphthalene, is governed by the principles of kinetic and thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will be the major product. brainly.in This corresponds to the reaction pathway with the lower activation energy. wikipedia.org In the case of naphthalene nitration, the formation of the 1-nitro isomer is kinetically favored. brainly.in

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of both pathways, and the reaction becomes reversible. brainly.in Under these conditions, the product distribution is governed by the thermodynamic stability of the products. brainly.in The most stable product, which is at a lower energy state, will be the major product. wikipedia.org For nitronaphthalenes, the 2-nitro isomer is thermodynamically more stable due to reduced steric hindrance. wordpress.com

The sulfonation of naphthalene is a classic example where the reaction conditions determine whether the kinetic or thermodynamic product is favored. thecatalyst.org At 80°C, the kinetically favored 1-naphthalenesulfonic acid is the main product, while at 160°C, the thermodynamically more stable 2-naphthalenesulfonic acid predominates. thecatalyst.org While nitration is generally considered irreversible, these principles of kinetic and thermodynamic stability of intermediates and products are fundamental to understanding the reaction outcomes. wordpress.com

Interactive Data Table: Reaction Conditions and Product Ratios in Naphthalene Nitration

| Nitrating Agent | Temperature (°C) | α/β Ratio | Control |

| HNO₃/H₂SO₄ | < 50 | High (e.g., ~9:1) youtube.com | Kinetic |

| HNO₃/H₂SO₄ | > 80 | Lower | Thermodynamic (if reversible) |

| Various | - | 9 to 29 researchgate.netnih.gov | Varies |

Theoretical and Computational Studies of 2 Methyl 4 Nitronaphthalen 1 Amine

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Computational analysis reveals the intricate electronic landscape of 2-Methyl-4-nitronaphthalen-1-amine. The presence of both an electron-donating amino (-NH2) group and an electron-withdrawing nitro (-NO2) group on the naphthalene (B1677914) ring system creates a pronounced "push-pull" electronic character. This electronic structure is fundamental to its chemical behavior and photophysical properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions. In molecules with similar push-pull structures, the HOMO is typically localized on the electron-donating portion (the aminonaphthalene part), while the LUMO is concentrated on the electron-withdrawing part (the nitronaphthalene part). The energy gap between the HOMO and LUMO is a key factor in the molecule's color and its potential as an electronic material.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional structure of this compound. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the transition states, which are the highest energy points along the reaction coordinate.

For instance, in electrophilic aromatic substitution reactions, computational models can predict the preferred sites of attack on the naphthalene ring. These models can also elucidate the mechanism of reactions involving the amino or nitro groups. The stability of intermediates and the energy barriers of transition states determine the reaction's feasibility and the distribution of products. youtube.com In related nitronaphthalene systems, computational studies have been crucial in understanding reaction pathways such as ultrafast intersystem crossing. acs.org

Prediction of Spectroscopic Signatures from Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transitions that give rise to the UV-Vis absorption spectrum. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

IR and Raman Spectra: Calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. This information is valuable for identifying the functional groups present in the molecule and for confirming its structure.

NMR Spectra: Quantum chemical methods can also be used to predict the nuclear magnetic resonance (NMR) chemical shifts of the different nuclei in the molecule, which aids in its structural elucidation.

For instance, TD-DFT calculations on similar nitroaromatic compounds have been used to characterize the electronic states involved in their photophysical pathways. researchgate.netnih.gov

Analysis of Substituent Effects on Electronic and Steric Parameters of Naphthalenes

The properties of this compound are significantly influenced by its substituents: the amino, nitro, and methyl groups.

Electronic Effects:

The nitro group is a strong electron-withdrawing group through both resonance (-M effect) and induction (-I effect). It deactivates the aromatic ring towards electrophilic substitution.

The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation.

The interplay of these electronic effects governs the reactivity and spectroscopic properties of the molecule. researchgate.netiau.irnih.gov The Hammett equation can be used to quantify these substituent effects. wikipedia.org

Steric Effects: The size of the substituents also plays a crucial role. The methyl group at the 2-position can cause steric hindrance with the adjacent amino group at the 1-position, potentially affecting the planarity and reactivity of that part of the molecule. stackexchange.comcanterbury.ac.nzacs.org Similarly, the nitro group's size can influence its orientation and interactions with neighboring atoms. stackexchange.comcanterbury.ac.nz

Solvation Effects on Molecular Properties and Chemical Reactivity

The properties of this compound can be significantly altered by the solvent in which it is dissolved. This phenomenon is known as solvatochromism. wikipedia.orgrsc.orgmdpi.com

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's electronic structure, geometry, and reactivity. researchgate.net

Polar Solvents: In polar solvents, the polarized charge distribution of this compound is stabilized. This can lead to shifts in its UV-Vis absorption and fluorescence spectra. The excited state of push-pull molecules is often more polar than the ground state, leading to a more significant stabilization in polar solvents and a red-shift (bathochromic shift) in the emission spectrum. wikipedia.org

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the amino and nitro groups, further influencing the molecule's properties. acs.org

Studies on similar aminonaphthalene derivatives have shown that the red shift in the emission spectrum in polar solvents is a consequence of both intramolecular reorganization of the amino substituent and bulk relaxation of the solvent dipoles around the solute's excited-state dipole moment. rsc.org

Excited State Dynamics and Intersystem Crossing Pathways

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways are a subject of intense study.

Nitroaromatic compounds are known for their efficient intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. nih.govresearchgate.netacs.org This process is often very fast, occurring on the femtosecond to picosecond timescale. acs.orgacs.org

Computational studies can model the potential energy surfaces of the singlet and triplet states and identify the regions where they cross (conical intersections or regions of close proximity), which facilitates ISC. The spin-orbit coupling between the singlet and triplet states, which is a key factor in determining the rate of ISC, can also be calculated.

For related nitronaphthalene derivatives, it has been shown that the introduction of a nitro group can promote ISC, leading to very weak fluorescence. researchgate.net The presence of an electron-donating amino group can, in some cases, suppress ISC by inducing a more pronounced charge-transfer character in the excited state, which can decrease the spin-orbit coupling. acs.orgnih.gov The interplay between the nitro and amino groups, as well as the solvent environment, will ultimately determine the dominant de-excitation pathway, whether it be fluorescence, ISC, or other non-radiative decay channels. nih.govrsc.org

Spectroscopic and Analytical Data for this compound Remains Elusive in Public Domain

Despite extensive searches across scientific databases and chemical literature, detailed experimental spectroscopic and analytical data for the chemical compound This compound is not publicly available. While the existence of the compound is confirmed through chemical structure databases, the specific research findings required to populate a thorough analysis of its characterization are absent from the surveyed resources.

The requested article, intended to focus on advanced spectroscopic and analytical methodologies for the characterization of this compound, cannot be generated with scientifically accurate and detailed research findings as the primary data is not published in accessible literature. This includes a lack of retrievable data for the following specific analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental data for ¹H NMR, ¹³C NMR, or 2D NMR studies (such as COSY or HSQC) for this compound could be located. This information is fundamental for the elucidation of the compound's precise molecular structure, including the chemical environments of its proton and carbon atoms and their connectivity.

Mass Spectrometry (MS): Information regarding High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation and fragment analysis is not available. Similarly, data from Liquid Chromatography-Mass Spectrometry (LC-MS) studies, which would be crucial for assessing the purity of the compound, could not be found.

Vibrational Spectroscopy: There are no published Infrared (IR) or Raman spectra for this compound. These techniques are essential for identifying the functional groups present in the molecule and providing a fingerprint for the compound's vibrational modes.

While spectral data for related compounds and isomers, such as 2-methyl-1-nitronaphthalene (B1630592) and 2-methyl-4-nitroaniline (B30703), are available, this information is not directly applicable to the specific structure and properties of this compound. The strict focus on the requested compound, as per the instructions, prevents the substitution of data from other molecules.

The absence of this foundational data precludes the creation of the detailed article and data tables as requested. Further research and publication by the scientific community would be required to enable a comprehensive spectroscopic and analytical discussion of this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical and chemical properties.

While a specific crystal structure for 2-Methyl-4-nitronaphthalen-1-amine is not readily found in the available literature, the examination of structurally analogous compounds provides valuable insights into the expected crystallographic parameters. For instance, the crystal structures of related nitronaphthalene derivatives have been determined, offering a comparative basis.

For example, the analysis of 2-methoxy-1-nitronaphthalene (B3031550) reveals a triclinic crystal system with a P-1 space group. researchgate.net In its asymmetric unit, two independent molecules are present, showcasing different dihedral angles between the naphthalene (B1677914) ring system and the nitro group, which are 89.9(2)° and 65.9(2)°, respectively. researchgate.net This highlights the potential for conformational polymorphism in the solid state. Another related compound, 2-Methyl-4-nitrophenol, crystallizes in the monoclinic P21/n space group, with the molecule being nearly planar. researchgate.net Intermolecular O—H···O and C—H···O hydrogen bonds are pivotal in forming its three-dimensional network. researchgate.net

These examples underscore the type of detailed structural information that X-ray crystallography can provide for this compound. A typical crystallographic study would involve growing single crystals of the compound, followed by diffraction data collection using a diffractometer. The resulting data would be used to solve and refine the crystal structure, yielding precise atomic coordinates.

Table 1: Crystallographic Data for Structurally Related Compounds

| Parameter | 2-methoxy-1-nitronaphthalene researchgate.net | 2-Methyl-4-nitrophenol researchgate.net |

| Chemical Formula | C₁₁H₉NO₃ | C₇H₇NO₃ |

| Molecular Weight | 203.19 | 153.14 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/n |

| a (Å) | 9.1291 (4) | 5.6210 (11) |

| b (Å) | 10.2456 (4) | 8.7420 (17) |

| c (Å) | 10.5215 (4) | 14.300 (3) |

| α (°) | 86.390 (2) | 90 |

| β (°) | 82.964 (2) | 100.71 (3) |

| γ (°) | 85.801 (2) | 90 |

| Volume (ų) | 972.63 (7) | 690.4 (2) |

| Z | 4 | 4 |

Ultrafast Spectroscopy in Excited State Dynamics Studies

The photophysical and photochemical behavior of nitroaromatic compounds is governed by the dynamics of their electronically excited states, which often occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and fluorescence up-conversion, are powerful tools for probing these ephemeral states and mapping their decay pathways.

For nitronaphthalene derivatives, a predominant and highly efficient deactivation channel for the initially populated singlet excited state (S₁) is ultrafast intersystem crossing (ISC) to the triplet manifold. acs.orgnih.gov This process is often so rapid that it outcompetes fluorescence, leading to very short fluorescence lifetimes. nih.gov

Studies on related compounds, such as 4-nitro-1-naphthylamine, reveal a strong dependence of the excited-state dynamics on the solvent polarity. nih.gov In nonpolar solvents, the primary decay pathway is ISC to a higher-lying triplet state (Tₙ), followed by internal conversion to the lowest triplet state (T₁). nih.gov However, in polar solvents like methanol (B129727), the first singlet excited state (S₁) is stabilized, and a significant portion of the excited population returns to the ground state (S₀) within a picosecond, followed by vibrational cooling. nih.gov This solvent-induced stabilization of the S₁ state can alter the relative energies of the singlet and triplet states, thereby influencing the dominant relaxation channel. nih.gov

The presence of both an electron-donating amino group and an electron-withdrawing nitro group in this compound suggests that it will exhibit "push-pull" characteristics. This electronic structure can lead to the formation of an intramolecular charge-transfer (ICT) state upon photoexcitation. The competition between ISC and relaxation to an ICT state is a key feature in the excited-state dynamics of such molecules. acs.org

Femtosecond transient absorption experiments on 2-methyl-1-nitronaphthalene (B1630592), a structurally similar compound, showed that excitation at 340 nm populates a Franck-Condon singlet state which then decays through two barrierless channels with sub-200-fs lifetimes. acs.org One channel leads to the triplet manifold via ISC, while a minor channel involves conformational relaxation to populate an ICT state. acs.org The efficiency of ISC in these systems is attributed to a small energy gap between the initial singlet excited state and a receiver triplet state. acs.org

Table 2: Key Findings from Ultrafast Spectroscopy of Related Nitronaphthalene Derivatives

| Compound | Technique(s) | Key Findings | Reference |

| 4-nitro-1-naphthylamine | Femtosecond fluorescence up-conversion, Transient absorption | Strong solvent-dependent excited-state evolution. ISC dominates in nonpolar solvents; ground-state repopulation is significant in polar solvents. | nih.gov |

| 2-methyl-1-nitronaphthalene | Femtosecond transient absorption, Density functional theory | Bifurcation of the Franck-Condon singlet state into two sub-200-fs decay channels: a primary ISC pathway and a minor channel involving an intramolecular charge-transfer state. | acs.org |

| Substituted trans-naphthalene azo moieties | Photophysical and computational study | Increasing the electron-donating strength of substituents leads to longer-lived excited states. | rsc.org |

Derivatization and Functionalization Strategies for Research Probes and Intermediates

Chemical Derivatization for Enhanced Detection and Analytical Applications

The primary amino group in 2-Methyl-4-nitronaphthalen-1-amine is a key handle for chemical derivatization, a process often employed to enhance the detectability of analytes in various analytical techniques. Derivatization can improve the chromatographic behavior and introduce chromophoric or fluorophoric tags, thereby increasing the sensitivity and selectivity of detection methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

While direct studies on the derivatization of this compound for analytical purposes are not extensively documented, established methods for primary aromatic amines are highly applicable. One of the most common derivatization reactions for primary amines is the formation of Schiff bases through condensation with aldehydes or ketones. The resulting imine linkage extends the conjugation of the system, often leading to a bathochromic (red) shift in the UV-Visible absorption spectrum, which is beneficial for spectrophotometric detection. A commercially available derivative, 1-((2-methyl-4-nitro-phenylimino)-methyl)-naphthalen-2-ol, confirms the feasibility of Schiff base formation with this amine. sigmaaldrich.com

Furthermore, the amine can be acylated with reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) or fluorescamine (B152294) to introduce highly fluorescent tags. These reagents react readily with primary amines to yield stable sulfonamides and fluorescent pyrrolinones, respectively, allowing for ultra-sensitive detection using fluorescence spectroscopy. The general principles of these reactions suggest their applicability to this compound, which would enable its quantification at trace levels in various matrices.

Below is a table summarizing common derivatization reagents for primary amines and their potential application to this compound.

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Purpose of Derivatization |

| Aldehydes/Ketones | Primary Amine | Schiff Base (Imine) | Enhanced UV-Vis Detection |

| Dansyl Chloride | Primary Amine | Sulfonamide | Fluorescence Detection |

| Fluorescamine | Primary Amine | Pyrrolinone | Fluorescence Detection |

| Acetic Anhydride | Primary Amine | Amide | Improved GC Volatility |

It is important to note that the nitro group on the naphthalene (B1677914) ring of this compound is an electron-withdrawing group, which can influence the nucleophilicity of the primary amine. This electronic effect must be considered when optimizing reaction conditions for derivatization.

Synthesis of Functionalized Analogues for Structure-Reactivity Correlation Studies

The synthesis of functionalized analogues of this compound is a crucial step in understanding its chemical reactivity and in tailoring its properties for specific applications. By systematically modifying the core structure, researchers can establish structure-reactivity relationships, which are fundamental to the rational design of new molecules with desired functionalities.

The reactivity of this compound is dictated by its three key features: the nucleophilic primary amine, the electrophilic aromatic ring activated by the nitro group, and the methyl group. Functionalization can be targeted at each of these sites.

Modification of the Amino Group: The primary amine can be readily converted into a wide range of functional groups. For instance, diazotization followed by Sandmeyer or related reactions can replace the amino group with halogens, cyano, or hydroxyl groups. N-alkylation or N-arylation can also be performed to introduce further diversity.

Modification of the Aromatic Ring: The nitro group strongly influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. While the existing nitro group is deactivating for electrophilic substitution, the amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, the positions on the naphthalene ring are already substituted. Nucleophilic aromatic substitution (SNAr) of the nitro group itself is also a possibility, particularly with strong nucleophiles, although this is generally a less common transformation for nitro groups unless further activated.

Modification of the Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific conditions, providing another avenue for functionalization.

Systematic synthesis of analogues with varying electronic and steric properties would allow for a comprehensive study of their impact on the molecule's reactivity, spectroscopic properties, and biological activity, if any. For example, replacing the methyl group with longer alkyl chains or electron-withdrawing groups could modulate the electronic properties of the naphthalene system. Similarly, altering the position or nature of the substituents on the naphthalene ring would provide a family of compounds for detailed structure-reactivity correlation studies.

The table below outlines potential functionalized analogues of this compound and the synthetic strategies to obtain them.

| Target Analogue | Synthetic Strategy | Potential Application |

| N-Alkyl/Aryl-2-methyl-4-nitronaphthalen-1-amine | Reductive amination or Buchwald-Hartwig amination | Intermediate for more complex molecules |

| 2-Methyl-4-nitronaphthalen-1-ol | Diazotization followed by hydrolysis | Precursor for ethers and esters |

| 1-Bromo-2-methyl-4-nitronaphthalene | Sandmeyer reaction | Intermediate for cross-coupling reactions |

| 2-(Bromomethyl)-4-nitronaphthalen-1-amine | Radical bromination of the methyl group | Building block for further elaboration |

Application in the Construction of Complex Organic Scaffolds

Aromatic amines and nitro compounds are versatile building blocks in organic synthesis, frequently used in the construction of complex heterocyclic and polycyclic scaffolds. This compound, with its bifunctional nature, holds significant promise as an intermediate in the synthesis of novel organic materials and biologically active molecules.

The primary amine can serve as a nucleophile in reactions to form amides, sulfonamides, and imines, as previously discussed. More significantly, it is a key component in the synthesis of various nitrogen-containing heterocycles. For example, condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives, while reaction with β-keto esters can yield substituted quinolines via the Combes quinoline (B57606) synthesis.

The nitro group is also a highly versatile functional group. Its reduction to an amino group would generate 2-methylnaphthalene-1,4-diamine, a symmetrical diamine that could be a valuable monomer in polymerization reactions or a precursor to more complex heterocyclic systems. The selective reduction of the nitro group in the presence of other reducible functionalities is a well-established transformation in organic chemistry.

Furthermore, the nitro group can participate in cycloaddition reactions. For instance, nitroalkenes are known to undergo [4+2] cycloadditions (Diels-Alder reactions) and [3+2] cycloadditions with various dipolarophiles. While the nitro group is directly attached to the aromatic ring in this compound, its influence on the reactivity of the naphthalene system could be exploited in the synthesis of novel fused ring systems.

The combination of the amino and nitro groups on the naphthalene framework makes this compound a particularly interesting starting material for the synthesis of polycyclic aromatic compounds with embedded heterocyclic motifs. These types of structures are of interest in materials science for their potential electronic and photophysical properties.

The table below presents some examples of complex organic scaffolds that could potentially be synthesized from this compound.

| Target Scaffold | Synthetic Approach | Potential Significance |

| Benzo[g]quinoxaline (B1338093) derivatives | Condensation with 1,2-dicarbonyl compounds | Fluorescent materials, bioactive molecules |

| Substituted Benzo[h]quinolines | Reaction with β-dicarbonyl compounds | Ligands for catalysis, functional dyes |

| Naphtho[1,2-b]phenazine derivatives | Condensation of the corresponding diamine with phenanthrenequinone | Organic semiconductors, photoactive materials |

| Fused triazole or tetrazole systems | Cycloaddition reactions involving the amino or a derived azide (B81097) group | High-energy materials, pharmaceuticals |

Role of 2 Methyl 4 Nitronaphthalen 1 Amine As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Naphthalene-Based Compounds

The strategic placement of reactive sites on 2-Methyl-4-nitronaphthalen-1-amine allows for its elaboration into a variety of naphthalene (B1677914) derivatives. The amino group can be readily diazotized and subsequently replaced, opening pathways to a multitude of functionalities. Furthermore, the nitro group can be reduced to a second amino group, creating a diamine with the potential for further cyclization and derivatization.

One of the key transformations of this compound involves its reduction to 2-Methylnaphthalene-1,4-diamine. This diamine is a known synthetic analog of menadione (B1676200) (vitamin K3) and has been studied for its biological activity, with some early research referring to its dihydrochloride (B599025) salt as "vitamin K6". wikipedia.org The synthesis of this diamine from 2-methylnaphthalene (B46627) precursors was first reported in 1925. wikipedia.org

The resulting 2-Methylnaphthalene-1,4-diamine can then be used to create more complex structures. For instance, it serves as a foundational block for synthesizing various biologically active molecules and materials. The presence of two amine groups allows for the construction of compounds with applications in medicinal chemistry and materials science.

Building Block for Heterocyclic Systems Containing Naphthalene Moieties

The structure of this compound is primed for the synthesis of heterocyclic compounds where a naphthalene ring is fused to another cyclic system. The presence of both an amino and a nitro group in a 1,4-relationship on the naphthalene ring system is a classic precursor for the formation of quinone-type structures upon reduction and oxidation, which can then be used in cyclization reactions.

Following the reduction of the nitro group to form 2-Methylnaphthalene-1,4-diamine, this intermediate can undergo condensation reactions with various electrophiles to construct heterocyclic rings. For example, reaction with diketones or their equivalents can lead to the formation of quinoxaline (B1680401) derivatives fused to the naphthalene core. These benzo[g]quinoxaline (B1338093) structures are of interest due to their potential photophysical and biological properties.

Moreover, the diamine can be a precursor for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones through palladium-catalyzed cross-coupling reactions followed by acid-mediated cycloisomerization. beilstein-journals.org This methodology allows for the creation of polycyclic uracil (B121893) derivatives with potential applications in medicinal chemistry. beilstein-journals.org The development of synthetic routes to such complex heterocyclic systems often relies on the availability of versatile building blocks like the diamine derived from this compound.

Intermediate in the Development of Novel Organic Reactions and Methodologies

The reactivity of this compound and its derivatives makes it a useful substrate for exploring and developing new synthetic methods. The distinct electronic nature of the amino and nitro groups influences the reactivity of the naphthalene ring, allowing for regioselective transformations.

For instance, substituted aminonaphthalenes are utilized in the development of novel cross-coupling reactions. Aerobic catalyzed oxidative cross-coupling of N,N-disubstituted aminonaphthalenes with phenols and naphthols has been developed using a Cr-salen catalyst, with air serving as the oxidant. nih.gov Such methodologies are crucial for the synthesis of unsymmetrical biaryls, which are important structural motifs in natural products and pharmaceuticals. nih.gov

Furthermore, the development of new synthetic routes to highly substituted 1-aminonaphthalenes from readily available starting materials highlights the ongoing interest in this class of compounds. acs.orgacs.org While these methods may not directly start from this compound, the resulting substituted aminonaphthalenes can possess similar reactivity patterns, making them relevant to the study of its chemical space. The exploration of reactions such as the aza-Henry reaction for the synthesis of nitronaphthylamines from 2-(alkynyl)benzonitriles also contributes to the broader understanding of how such functionalized naphthalenes can be synthesized and utilized. nih.gov

The table below summarizes the key compound and its important synthetic derivative discussed in this article.

| Compound Name | Molecular Formula | Role |

| This compound | C₁₁H₁₀N₂O₂ | Starting synthetic intermediate |

| 2-Methylnaphthalene-1,4-diamine | C₁₁H₁₂N₂ | Key derivative for further synthesis |

Emerging Research Directions and Future Perspectives in Naphthalene Amino Nitro Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in organic chemistry, with a strong emphasis on developing routes that are both sustainable and atom-economical. Traditional methods for the synthesis of nitroaromatic compounds, including nitronaphthalenes, often involve harsh reagents and generate significant waste. For instance, the classic nitration of naphthalene (B1677914) using a mixture of nitric and sulfuric acids, while effective, has a low atom economy and produces considerable acid waste. scitepress.orgrsc.org

In the quest for greener alternatives, researchers are exploring new methodologies that minimize waste and maximize the incorporation of all reactant atoms into the final product. rsc.orgrsc.org One promising approach is the development of skeletal editing techniques, which allow for the direct transmutation of atoms within a heterocyclic core. For example, a recently developed protocol enables the nitrogen-to-carbon single-atom transmutation in isoquinolines to furnish substituted naphthalenes. nih.gov This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source and proceeds through a ring-opening, 6π-electrocyclization, and elimination pathway. nih.gov Such strategies offer a more direct and atom-economical route to substituted naphthalenes, avoiding the need for traditional nitration and subsequent functional group manipulations.

Another avenue of research focuses on reagentless synthesis. A notable example is the 100% atom-economical iodosulfenylation of alkynes, which uses only iodine and disulfides to produce stereodefined alkenes. rsc.org While not directly applied to the synthesis of 2-Methyl-4-nitronaphthalen-1-amine, this approach highlights the potential for developing highly efficient and sustainable methods for functionalizing aromatic systems.

The table below summarizes the atom economy of various synthetic processes, illustrating the shift towards more sustainable practices.

| Process | Traditional Synthesis (Ibuprofen) | "Green" BHC Synthesis (Ibuprofen) | Traditional Synthesis (Aniline) | Catalytic Synthesis (Aniline) | "Mixed Acid" Route (Nitrobenzene) | Catalytic Synthesis (Nitrobenzene) |

| Atom Economy | 32% rsc.org | 77% rsc.org | 35% rsc.org | 72% rsc.org | 51% rsc.org | 87% rsc.org |

This table showcases the significant improvements in atom economy achieved by adopting greener synthetic routes for various industrial chemicals.

Exploration of New Catalytic Systems for Selective Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling selective transformations under mild conditions. The development of novel catalytic systems is a key focus in the chemistry of substituted naphthalenes.

Recent advancements have seen the use of iron(salen) complexes as catalysts for the reductive functionalization of nitro compounds. acs.org These systems have shown promise in the reduction of a range of nitroaromatics, including sterically hindered ones like 2-methyl-1-nitronaphthalene (B1630592). acs.org Mechanistic studies suggest the involvement of a nitroso intermediate and an on-cycle iron hydride as the key catalytic species. acs.org

Furthermore, photoenzymatic systems are emerging as a powerful tool for the selective reduction of nitro compounds. A nitroreductase from Bacillus amyloliquefaciens, when coupled with a chlorophyll-based photocatalytic system, can selectively convert nitroarenes into aromatic amines, azoxy, or azo compounds with high yields. nih.gov This light-powered approach offers a green and highly selective alternative to traditional reduction methods. nih.gov

The table below highlights some of the new catalytic systems being explored for transformations relevant to naphthalene amino-nitro chemistry.

| Catalytic System | Transformation | Key Features |

| Iron(salen) Complex | Reductive functionalization of nitro compounds | Effective for sterically hindered substrates. acs.org |

| Photoenzymatic System (Nitroreductase + Chlorophyll) | Selective reduction of nitroarenes | Light-powered, high selectivity for amines, azoxy, or azo products. nih.gov |

| Copper Catalysis | Ipso-nitration of arylboronic acids | Allows for the synthesis of specific nitronaphthalene isomers. scitepress.org |

| Zeolites | Nitration of naphthalene | Can be used with various nitrating agents, offering moderate to high yields. scitepress.org |

This table provides an overview of innovative catalytic systems and their applications in the synthesis and transformation of nitro-substituted naphthalenes.

Advanced Computational Approaches for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity and properties of molecules. Density Functional Theory (DFT) and other quantum chemical methods are increasingly being used to study substituted naphthalenes.

Computational studies have been employed to investigate the aromatic nucleophilic substitution reactions of substituted naphthalenes, providing insights into reaction mechanisms and the stability of intermediates like Meisenheimer complexes. researchgate.net These calculations can help rationalize experimentally observed reactivity trends. researchgate.net For instance, DFT calculations have been used to understand the rate-limiting step in the iron-catalyzed reduction of nitro compounds. acs.org

Furthermore, computational methods are crucial for understanding the electronic and photophysical properties of substituted naphthalenes. The supermolecule approach, for example, has been used to study the linear and second-order nonlinear optical properties of 2-methyl-4-nitroaniline (B30703) clusters, a compound structurally related to this compound. researchgate.net These studies help in the design of new materials with specific optical properties.

The following table presents examples of how computational methods are applied in the study of substituted naphthalenes.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Aromatic nucleophilic substitution | Understanding reaction mechanisms and intermediate stability. researchgate.net |

| DFT | Iron-catalyzed nitro reduction | Elucidation of the rate-limiting step. acs.org |

| Supermolecule Approach (Time-Dependent Hartree-Fock) | Nonlinear optical properties | Prediction of linear and second-order nonlinear susceptibilities. researchgate.net |

| DFT | Photophysical properties of naphthalene-bridged disilanes | Understanding the role of Si-Si bonds and aromatic groups in lowering band gaps. rsc.org |

This table illustrates the power of computational chemistry in elucidating the behavior of substituted naphthalenes at the molecular level.

Investigation of Unique Photophysical Phenomena in Substituted Naphthalenes

Substituted naphthalenes often exhibit interesting photophysical properties, making them attractive for applications in materials science and optoelectronics. The introduction of different substituents onto the naphthalene core can significantly alter its absorption and emission characteristics.

For example, studies on naphthalene-bridged disilanes have shown that the substitution pattern around the silicon atoms can have a significant impact on their photophysical properties. rsc.org The presence of a Si-Si bond and the extended conjugation with the naphthalene ring lead to red-shifted absorption spectra compared to naphthalene itself. rsc.org

The photophysical properties of naphthalenophanes have also been investigated, revealing that their emission is mainly excimeric and is strongly quenched by oxygen. nih.gov This has led to the discovery of ground-state charge transfer complexes between the naphthalenophanes and molecular oxygen. nih.gov

Furthermore, the synthesis and photophysical investigation of fluorene (B118485) derivatives containing a naphthalene nucleus have demonstrated that these compounds can emit blue and blue-violet light with high quantum yields. nih.gov Their fluorescence spectra are sensitive to the polarity of the solvent, indicating their potential as environmental sensors. nih.gov

The table below summarizes some of the unique photophysical phenomena observed in substituted naphthalenes.

| Compound Class | Photophysical Phenomenon | Key Findings |

| Naphthalene-bridged disilanes | Red-shifted absorption | Extended conjugation due to σ–π mixing. rsc.org |

| Naphthalenophanes | Excimer emission and oxygen quenching | Formation of ground-state charge transfer complexes with oxygen. nih.gov |

| Fluorene derivatives with naphthalene nucleus | Solvatochromic fluorescence | Emission color is dependent on solvent polarity. nih.gov |

| Naphthalene-substituted oligothiophenes | Tunable luminescence | Potential for use in molecular sensors and polymer lasers. researchgate.net |

This table highlights the diverse and tunable photophysical properties of substituted naphthalenes, which are of great interest for various applications.

Interdisciplinary Research at the Interface of Organic Synthesis and Theoretical Chemistry

The synergy between organic synthesis and theoretical chemistry is driving significant progress in the field of naphthalene amino-nitro chemistry. Theoretical calculations are not only used to rationalize experimental observations but also to guide the design of new synthetic targets with desired properties.

For instance, the development of new synthetic methods for substituted naphthalenes, such as the skeletal editing of isoquinolines, is often accompanied by mechanistic studies that rely on computational chemistry to elucidate the reaction pathway. nih.gov Similarly, the design of new catalysts for selective transformations is increasingly informed by theoretical predictions of catalyst activity and selectivity. acs.org

In the realm of materials science, the combination of synthesis and theory is crucial for the development of new functional materials based on substituted naphthalenes. Computational screening can identify promising candidates with specific electronic or optical properties, which can then be synthesized and characterized experimentally. This interdisciplinary approach accelerates the discovery of new materials for applications in electronics, photonics, and sensing.

The integration of these two disciplines is essential for tackling complex challenges in modern chemistry, from the development of sustainable chemical processes to the creation of advanced functional materials.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 2-Methyl-4-nitronaphthalen-1-amine, and what reaction conditions are critical for achieving high yields?

Answer:

The compound is typically synthesized via reductive amination of 4-methyl-1-nitroaldehyde with methylamine. Key steps include:

- Reducing agents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under inert atmosphere .

- Solvent selection : Polar aprotic solvents (e.g., DMF or methanol) enhance reaction efficiency.

- Temperature control : Maintain 40–60°C to balance reaction rate and byproduct suppression.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Advanced Synthesis: How can the regioselectivity of nitration in the naphthalene ring be optimized to favor the 4-nitro position?

Answer:

Regioselectivity is influenced by:

- Directing groups : The methyl group at position 2 directs nitration to position 4 via steric and electronic effects.

- Nitrating agents : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration .

- Computational modeling : DFT calculations predict electron density distribution to validate experimental outcomes .

Basic Characterization: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- NMR : ¹H NMR (δ 8.2–7.3 ppm for aromatic protons; δ 2.5 ppm for methyl groups) and ¹³C NMR confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 203.1) .

- IR spectroscopy : Nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functional groups .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in molecular geometry caused by isomerism or polymorphism?

Answer:

- SHELX refinement : Use SHELXL for high-resolution data to model bond lengths, angles, and torsion angles, distinguishing between structural isomers .

- Twinned data handling : SHELXPRO refines datasets with overlapping reflections, common in nitro-aromatic compounds .

- Validation tools : CheckCIF reports identify crystallographic outliers (e.g., unusual thermal parameters) .

Data Contradictions: How should researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

Answer:

- Error source analysis : Verify solvent effects (implicit/explicit solvation models in DFT) and conformational sampling .

- Experimental replication : Repeat NMR under standardized conditions (e.g., deuterated solvents, controlled temperature) .

- Hybrid methods : Combine MD simulations with experimental data to refine computational models .

Biological Activity: What in vitro assays are suitable for probing the proteomics applications of this compound?

Answer:

- Binding assays : Surface plasmon resonance (SPR) or ITC quantify interactions with target proteins.

- Cellular uptake : Fluorescence tagging (e.g., dansyl chloride derivatives) tracks intracellular localization .

- Toxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) assess biocompatibility .

Safety and Handling: What protocols mitigate risks during large-scale synthesis of nitroaromatic amines?

Answer:

- Explosivity mitigation : Avoid concentrated nitric acid; use fuming HNO₃ in diluted form .

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Research Contradictions: How can conflicting literature data on reaction yields or biological activity be systematically analyzed?

Answer:

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Reproducibility checks : Replicate key experiments under reported conditions.

- Principal contradiction analysis : Isolate variables (e.g., catalyst purity, solvent grade) that dominate discrepancies .

Computational Modeling: Which software and parameters are optimal for simulating the electronic properties of nitro-naphthalene derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.